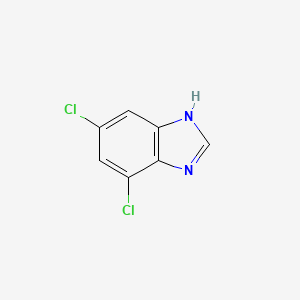
4,6-Dichlor-1H-benzimidazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound that is commonly used in organic synthesis and pharmaceutical research . It is a white to off-white solid that is soluble in organic solvents . It has been studied for its potential pharmacological properties, particularly as an anti-parasitic and anti-cancer agent .
Synthesis Analysis
Benzimidazole derivatives are synthesized by a variety of methods . One such method involves the use of 5,6-dichloro-2-phenyl-1H-benzimidazole as a starting material . The synthesis of benzimidazole derivatives is an active area of research, with recent advances focusing on the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular formula of 4,6-dichloro-1H-benzimidazole is C7H5Cl3N2 . It is a bicyclic molecule composed of a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Physical and Chemical Properties Analysis
4,6-Dichloro-1H-benzimidazole is a white to off-white solid that is soluble in organic solvents . Its average mass is 223.487 Da and its monoisotopic mass is 221.951828 Da .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Benzimidazol, die Grundstruktur von 4,6-Dichlor-1H-benzimidazol, ist ein Bestandteil vieler bioaktiver heterocyclischer Verbindungen, die aufgrund ihrer vielfältigen biologischen und klinischen Anwendungen von großem Interesse sind . Benzimidazol-Derivate sind strukturelle Isomere natürlich vorkommender Nukleotide, was ihnen eine einfache Wechselwirkung mit den Biopolymeren des lebenden Systems ermöglicht .
Antitumoraktivität
Benzimidazol-Derivate wurden auf ihre verschiedenen biologischen Aktivitäten, einschließlich der Antitumoraktivität, untersucht . Sie haben sich als vielversprechend bei der Hemmung des Wachstums von Krebszellen erwiesen.
Antivirale und Anti-HIV-Aktivität
Es wurde festgestellt, dass Benzimidazol-Derivate auch antivirale und Anti-HIV-Aktivitäten besitzen . Sie können die Replikation von Viren hemmen, wodurch sie zu potenziellen Kandidaten für antivirale Medikamente werden.
Anthelminthische und Antiprotozoale Aktivität
Es wurde festgestellt, dass Benzimidazol-Derivate anthelminthische und antiprotozoale Aktivitäten besitzen . Sie können das Wachstum von Parasiten hemmen, wodurch sie zu potenziellen Kandidaten für antiparasitäre Medikamente werden.
Urease-Inhibitoren
Es wurde eine Reihe neuartiger Benzimidazol-Derivate als potente Urease-Inhibitoren synthetisiert . Urease ist ein Enzym, das die Hydrolyse von Harnstoff zu Kohlendioxid und Ammoniak katalysiert. Die Hemmung dieses Enzyms kann bei der Behandlung bestimmter Erkrankungen von Vorteil sein.
Antiallergische Aktivität
Es wurde festgestellt, dass Benzimidazol-Derivate eine antiallergische Aktivität besitzen . Sie können die Freisetzung von Histamin hemmen, einer Verbindung, die von Zellen als Reaktion auf Verletzungen sowie bei allergischen und entzündlichen Reaktionen freigesetzt wird.
Antioxidative und Antidiabetische Aktivitäten
Es wurde festgestellt, dass Benzimidazol-Derivate antioxidative und antidiabetische Aktivitäten besitzen . Sie können freie Radikale neutralisieren und den Blutzuckerspiegel regulieren.
Zukünftige Richtungen
Benzimidazole and its derivatives, including 4,6-dichloro-1H-benzimidazole, are attracting increasing interest in drug discovery due to their broad range of chemical and biological properties . Future research may focus on the development of novel and potent imidazole- and benzimidazole-containing drugs .
Wirkmechanismus
Target of Action
4,6-Dichloro-1H-Benzimidazole, like other benzimidazole derivatives, has been found to interact with several biological targets. These include urease enzymes and Bcl-2 proteins , which play crucial roles in various biological processes.
Urease enzymes are involved in the hydrolysis of urea into ammonia and carbon dioxide, a critical process in nitrogen metabolism in organisms. On the other hand, Bcl-2 proteins are key regulators of apoptosis, the programmed cell death process, and are often overexpressed in cancer cells .
Mode of Action
The interaction of 4,6-dichloro-1H-benzimidazole with its targets leads to significant changes in their function. As a urease inhibitor, it prevents the normal functioning of the enzyme, thereby disrupting nitrogen metabolism . When interacting with Bcl-2 proteins, it acts as an inhibitor, promoting apoptosis and potentially leading to the death of cancer cells .
Biochemical Pathways
The inhibition of urease enzymes disrupts the urea cycle, a critical biochemical pathway for nitrogen disposal. This can lead to an accumulation of urea and a decrease in the production of ammonia .
In the case of Bcl-2 proteins, their inhibition can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human hepatic microsomes .
Result of Action
The inhibition of urease enzymes by 4,6-dichloro-1H-benzimidazole can potentially disrupt the growth and survival of organisms that rely on these enzymes for nitrogen metabolism .
Its action on Bcl-2 proteins can lead to the induction of apoptosis in cancer cells, potentially inhibiting tumor growth and proliferation .
Biochemische Analyse
Biochemical Properties
4,6-Dichloro-1H-benzimidazole interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit strong urease inhibition activity, suggesting its potential role in biochemical reactions involving this enzyme
Cellular Effects
The cellular effects of 4,6-Dichloro-1H-benzimidazole are largely dependent on its interactions with various biomolecules. It has been found to exhibit cytotoxicity against certain cell lines , indicating its potential impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4,6-Dichloro-1H-benzimidazole is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being explored.
Dosage Effects in Animal Models
The effects of 4,6-Dichloro-1H-benzimidazole can vary with different dosages in animal models. Some studies have shown tumor growth inhibition in mice implanted with human carcinoma at certain dosages
Eigenschaften
IUPAC Name |
4,6-dichloro-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXODJLJFIYQDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2466159.png)
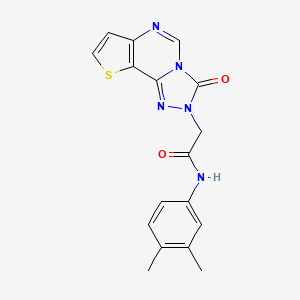
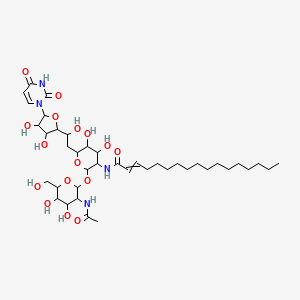
![(4-(1H-benzo[d]imidazole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2466163.png)
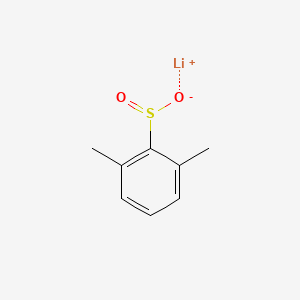
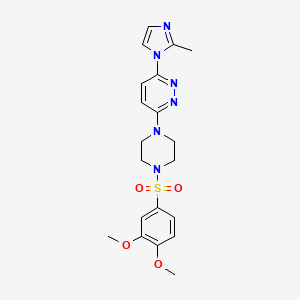
![5-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2466169.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2466170.png)
![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-dimethylpropanamide](/img/structure/B2466171.png)
![1-isopropyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2466172.png)
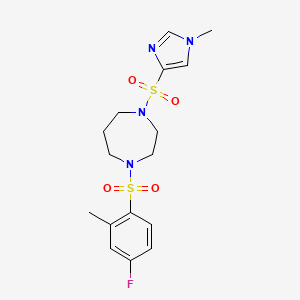
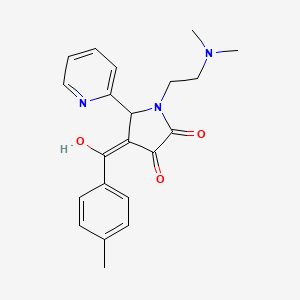
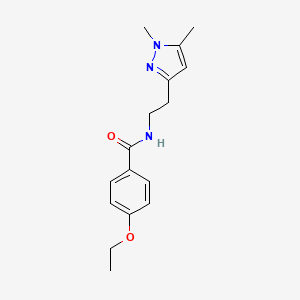
![3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2466181.png)
